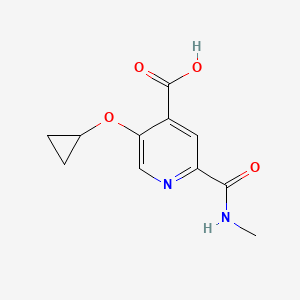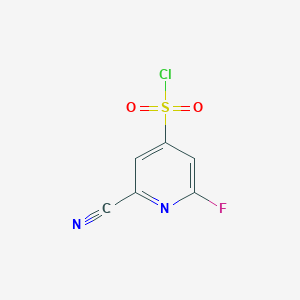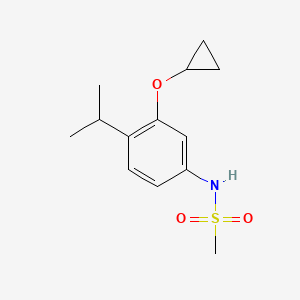
N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide: is an organic compound with the molecular formula C13H19NO3S and a molecular weight of 269.363 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a methanesulfonamide group attached to a phenyl ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Attachment of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where an isopropyl halide reacts with a phenyl ring in the presence of a Lewis acid catalyst.
Introduction of the Methanesulfonamide Group: The methanesulfonamide group can be introduced through a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:
Large-Scale Cyclopropanation: Utilizing industrial-scale reactors and catalysts to efficiently produce the cyclopropoxy group.
Friedel-Crafts Alkylation: Employing large-scale alkylation reactors to introduce the isopropyl group.
Sulfonamide Formation: Using industrial-scale sulfonamide formation reactors to introduce the methanesulfonamide group.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-Aminophenyl)methanesulfonamide: Similar in structure but with an amino group instead of a cyclopropoxy group.
N-(3-Methoxyphenyl)methanesulfonamide: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
N-(3-Chlorophenyl)methanesulfonamide: Similar in structure but with a chloro group instead of a cyclopropoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H19NO3S |
|---|---|
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
N-(3-cyclopropyloxy-4-propan-2-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-9(2)12-7-4-10(14-18(3,15)16)8-13(12)17-11-5-6-11/h4,7-9,11,14H,5-6H2,1-3H3 |
Clé InChI |
BBJBMDRQMBTKCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


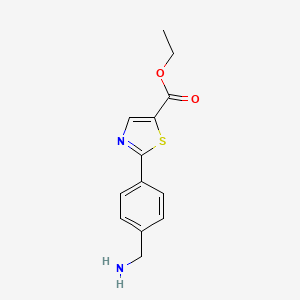
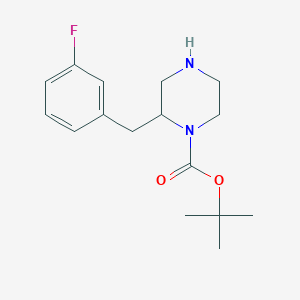
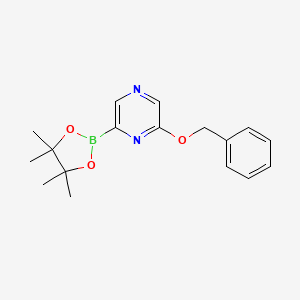
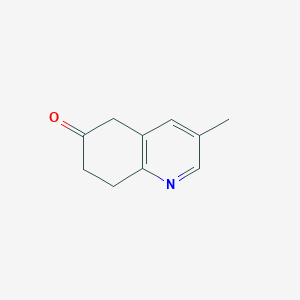
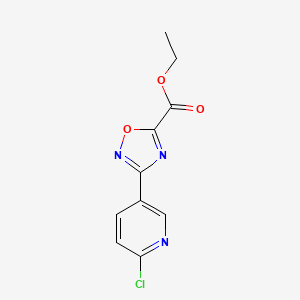
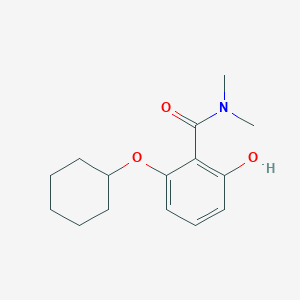
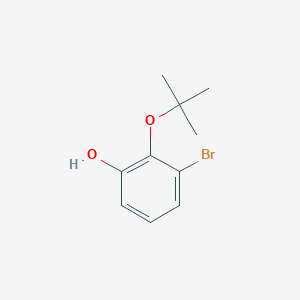

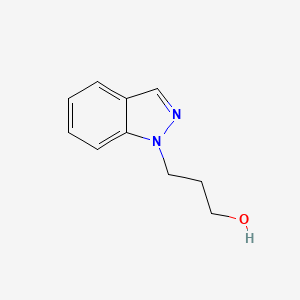


![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
